

An In-depth Technical Guide to TFAX 594, SE Succinimidyl Ester Chemistry

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Compound of Interest

Compound Name: Tfax 594,SE

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of TFAX 594, SE, a red fluorescent, amine-reactive dye. Detailed experimental protocols and data are presented to facilitate its effective use in bioconjugation for research and drug development.

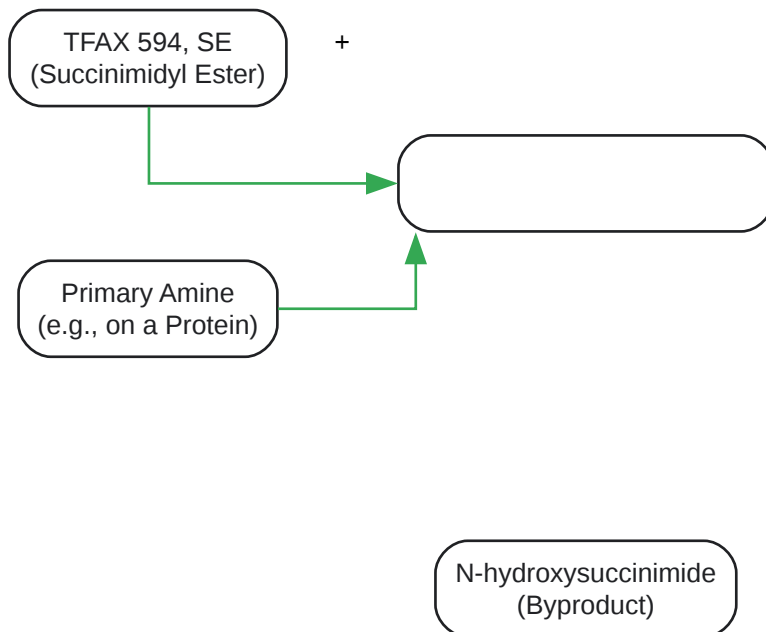
Core Chemistry of TFAX 594, SE

TFAX 594, SE (Succinimidyl Ester) is a member of the succinimidyl ester family of fluorescent dyes. The core of its utility lies in the N-hydroxysuccinimide (NHS) ester functional group. This group is highly reactive towards primary amines, such as the ϵ -amino group of lysine residues found on the surface of proteins and antibodies.^{[1][2]}

The reaction, known as acylation, proceeds readily under mild basic conditions (pH 7-9) and results in the formation of a stable, covalent amide bond between the dye and the target biomolecule.^{[3][4]} This robust linkage is crucial for the creation of fluorescently labeled conjugates that can withstand various experimental conditions. One of the key advantages of NHS esters is their relative stability in aqueous solutions compared to other highly reactive compounds, allowing for controlled and efficient labeling.^[5] However, it is important to note that NHS esters are susceptible to hydrolysis, a competing reaction that can reduce labeling efficiency. Therefore, careful control of pH and reaction time is essential for optimal conjugation.

Below is a diagram illustrating the reaction mechanism:

Reaction of TFX 594, SE with a Primary Amine



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Reaction of TFX 594, SE with a Primary Amine

Properties of TFX 594, SE

TFAX 594, SE is a bright and photostable red fluorescent dye. A significant advantage of this dye is its insensitivity to pH over a wide range (pH 4-10), ensuring consistent fluorescence in various biological buffers.

Spectral and Physicochemical Properties

The key spectral and physical characteristics of TFX 594, SE are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{abs})	~590 nm	
Emission Maximum (λ_{em})	~617 nm	
Molar Extinction Coefficient (ϵ)	92,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	0.66	
Molecular Weight (M.Wt)	819.85 g/mol	
Formula	C ₃₉ H ₃₇ N ₃ O ₁₃ S ₂	
Reactive Group	NHS ester	
Reactivity	Primary amines	
Solubility	Soluble in DMSO	

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of TFX 594, SE to proteins and antibodies, followed by purification and characterization of the resulting conjugate.

Protein and Antibody Labeling with TFX 594, SE

This protocol is a general guideline for labeling proteins and antibodies. Optimal conditions may vary depending on the specific biomolecule.

Materials:

- Protein or antibody to be labeled (in an amine-free buffer like PBS)
- TFX 594, SE
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.3
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
- Purification column (e.g., Sephadex G-25) or spin desalting column

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
- Prepare the TFAX 594, SE Stock Solution:
 - Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of TFAX 594, SE in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.
- Perform the Conjugation Reaction:
 - Slowly add the calculated amount of TFAX 594, SE stock solution to the protein solution while gently stirring or vortexing. A common starting molar ratio of dye to protein is 10:1 to 20:1.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Quench the Reaction:
 - Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted TFAX 594, SE.
 - Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Conjugate

It is crucial to remove any unconjugated TFAX 594, SE from the labeled protein to prevent background fluorescence.

Procedure using a Spin Desalting Column:

- Equilibrate the spin desalting column with the desired storage buffer (e.g., PBS).
- Load the quenched reaction mixture onto the center of the resin bed.
- Centrifuge the column according to the manufacturer's instructions.
- The purified, labeled protein will be collected in the eluate.

Characterization of the Conjugate

After purification, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

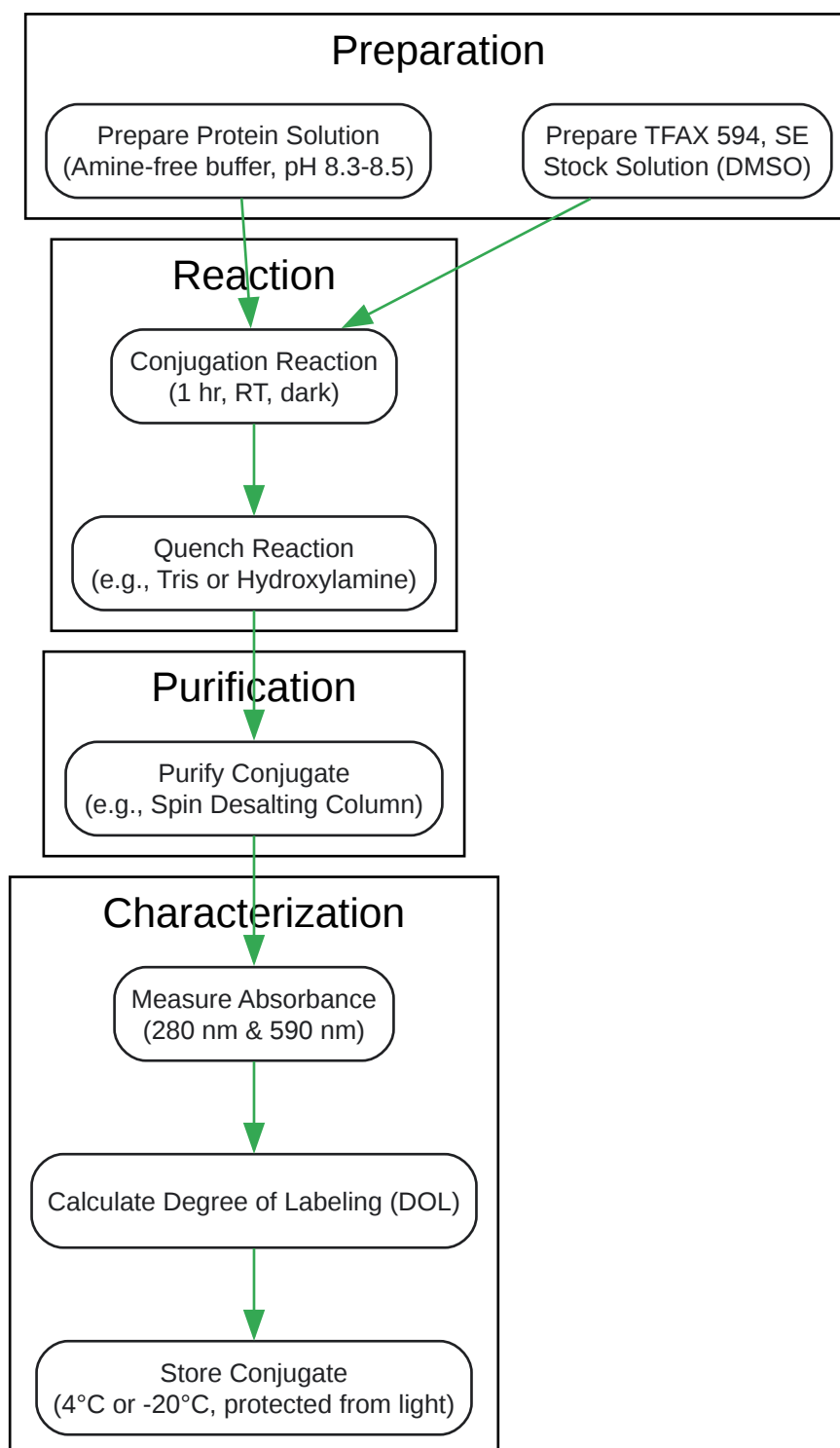
Procedure:

- Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of TFAX 594 (~590 nm, A₅₉₀).
- Calculate the protein concentration using the following formula:
 - Protein Concentration (M) = $[A_{280} - (A_{590} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.3 for similar dyes) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the Degree of Labeling (DOL) using the following formula:
 - $DOL = A_{590} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of TFAX 594, SE (92,000 M⁻¹cm⁻¹).

Experimental Workflow

The following diagram illustrates a typical workflow for labeling a protein with TFX 594, SE, from initial preparation to final characterization.

Protein Labeling Workflow with TFX 594, SE



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Protein Labeling Workflow with TFX 594, SE

Applications

Due to its bright red fluorescence and stable protein conjugates, TFX 594, SE is suitable for a variety of applications, including:

- **Flow Cytometry:** For the identification and sorting of cells based on the presence of specific surface markers labeled with TFX 594.
- **Fluorescence Microscopy:** Including 2-photon excitation microscopy and super-resolution techniques like dSTORM, for high-resolution imaging of cellular structures and processes.
- **Immunofluorescence Assays:** For the detection and localization of antigens in cells and tissues.
- **Protein Labeling for Tracking and Quantification:** To study protein dynamics, localization, and interactions within living cells.

Conclusion

TFX 594, SE is a versatile and robust fluorescent dye for the labeling of proteins and other biomolecules containing primary amines. Its favorable spectral properties, pH insensitivity, and the stability of the resulting conjugates make it a valuable tool for a wide range of applications in biological research and drug development. By following the detailed protocols and understanding the underlying chemistry presented in this guide, researchers can effectively utilize TFX 594, SE to generate high-quality fluorescent probes for their specific experimental needs.

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